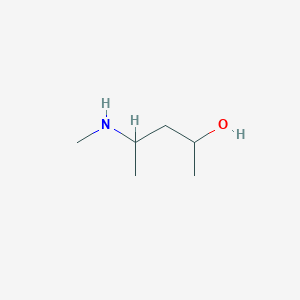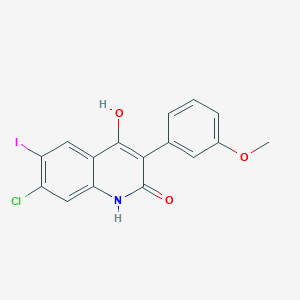
(2R)-1-(5-chloro-2-methylphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- is a chiral organic compound characterized by the presence of a benzene ring, an ethanol group, and specific substituents including a chlorine atom and two methyl groups. The (aR) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts conditions. The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the reactions. The process parameters, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or ammonia in ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
科学的研究の応用
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- finds applications across various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a reagent in analytical chemistry.
作用機序
The mechanism by which Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The presence of the chlorine atom and the specific stereochemistry can influence its binding affinity and specificity.
類似化合物との比較
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aS)-: The enantiomer of the compound with opposite stereochemistry.
Benzeneethanol, 5-chloro-a,2-dimethyl-: The racemic mixture containing both (aR) and (aS) forms.
Benzeneethanol, 5-chloro-: A simpler derivative lacking the methyl groups.
Uniqueness: Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer or racemic mixture. The presence of the chlorine atom and methyl groups further distinguishes it from simpler benzene derivatives, influencing its chemical properties and applications.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
(2R)-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6,8,12H,5H2,1-2H3/t8-/m1/s1 |
InChIキー |
UHENTRIIZXMDCC-MRVPVSSYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)Cl)C[C@@H](C)O |
正規SMILES |
CC1=C(C=C(C=C1)Cl)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)






![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)


![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)


